

# An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

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## Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

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**(1R,2S)-(-)-2-Amino-1,2-diphenylethanol** is a chiral amino alcohol that serves as a critical building block and versatile tool in modern organic and medicinal chemistry. Its rigid diphenyl structure and defined stereochemistry make it an invaluable asset for asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications in research and development.

## Core Physicochemical and Spectroscopic Properties

**(1R,2S)-(-)-2-Amino-1,2-diphenylethanol** is a white to pale yellow crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in the tables below.

## Table 1: Physicochemical Properties

Property	Value
CAS Number	23190-16-1 <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO <a href="#">[1]</a>
Molecular Weight	213.28 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to pale yellow crystal or powder <a href="#">[1]</a>
Melting Point	141-144 °C <a href="#">[1]</a>
Optical Rotation	[ $\alpha$ ] <sup>20</sup> /D = -6 to -8° (c=0.6 in EtOH) <a href="#">[1]</a>
pKa	11.70 ± 0.10 (Predicted)
Solubility	Soluble in chloroform, ethanol, and methanol.

## Table 2: Spectroscopic Data Summary

Spectroscopy	Data Highlights
<sup>1</sup> H NMR	Spectra available, characteristic peaks for aromatic protons and methine protons adjacent to the amino and hydroxyl groups. <a href="#">[4]</a>
<sup>13</sup> C NMR	Spectra available, showing distinct signals for the two phenyl rings and the two stereogenic carbons. <a href="#">[5]</a>
IR Spectroscopy	Key absorptions include O-H and N-H stretching bands, as well as C-H and C=C bands from the aromatic rings. <a href="#">[5]</a> <a href="#">[6]</a>
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.

## Experimental Protocols

Detailed experimental procedures are crucial for the effective application of (1R,2S)-(-)-**2-Amino-1,2-diphenylethanol**. Below are representative protocols for its synthesis, purification, and analysis.

## Protocol 1: Synthesis via Asymmetric Reduction

A common route to **(1R,2S)-(-)-2-Amino-1,2-diphenylethanol** is the stereoselective reduction of a prochiral precursor, such as benzoin oxime. While various methods exist, a typical laboratory-scale synthesis can be adapted from procedures for similar amino alcohols.<sup>[7][8]</sup>

Objective: To synthesize **(1R,2S)-(-)-2-Amino-1,2-diphenylethanol** from benzoin oxime.

### Materials:

- Benzoin oxime
- Palladium on carbon (Pd/C) catalyst
- Methanol (solvent)
- Hydrogen gas source
- Filtration apparatus (e.g., Celite)
- Rotary evaporator

### Procedure:

- In a suitable hydrogenation vessel, dissolve benzoin oxime in methanol.
- Carefully add a catalytic amount of 10% Pd/C.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

- Wash the filter cake with a small amount of methanol.
- Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude erythro-**2-amino-1,2-diphenylethanol**.
- The resulting racemic mixture can then be resolved into its enantiomers using a chiral resolving agent or by preferential crystallization.[\[8\]](#)

## Protocol 2: Purification by Recrystallization

Objective: To purify crude (1R,2S)-(-)-**2-Amino-1,2-diphenylethanol**.

Materials:

- Crude (1R,2S)-(-)-**2-Amino-1,2-diphenylethanol**
- Recrystallization solvent (e.g., ethanol-water or dichloromethane-hexanes mixture)[\[9\]](#)
- Heating mantle and condenser
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.
- If color impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
- Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold solvent mixture.
- Dry the crystals under vacuum to obtain pure **(1R,2S)-(-)-2-Amino-1,2-diphenylethanol**.

## Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric excess (% ee) of **(1R,2S)-(-)-2-Amino-1,2-diphenylethanol**.

Materials:

- Sample of **(1R,2S)-(-)-2-Amino-1,2-diphenylethanol**
- HPLC system with a UV detector
- Chiral stationary phase (CSP) column (e.g., cyclofructan-based or polysaccharide-based)
- Mobile phase solvents (e.g., hexane, ethanol, acetonitrile, methanol)
- Additives (e.g., trifluoroacetic acid, triethylamine)

Procedure:

- Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.
- Set up the HPLC system with a suitable chiral column.
- Equilibrate the column with the mobile phase. A common mobile phase for chiral amine separation is a mixture of hexane and ethanol or acetonitrile and methanol, often with acidic and basic additives to improve peak shape.[\[10\]](#)
- Inject a small volume (e.g., 5  $\mu$ L) of the sample solution.
- Run the chromatogram and detect the enantiomers using a UV detector (e.g., at 254 nm).

- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess using the formula: % ee =  $[\left| \text{Area(R)} - \text{Area(S)} \right| / (\text{Area(R)} + \text{Area(S)})] \times 100$ .

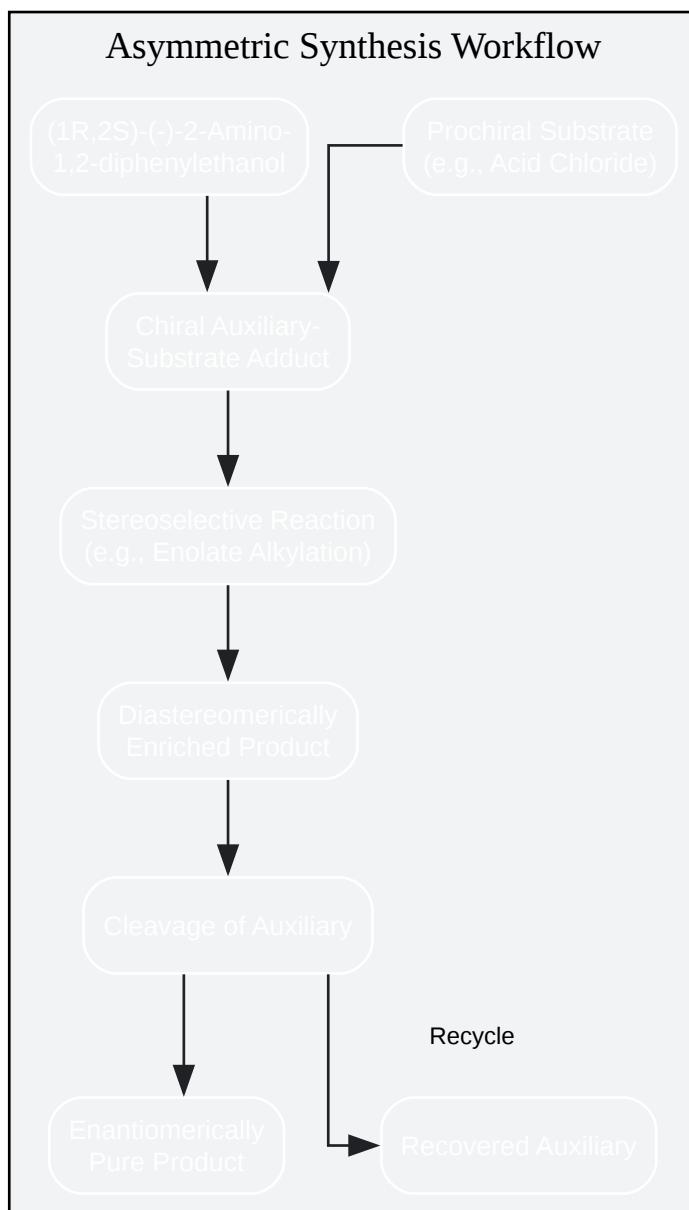
## Applications in Research and Drug Development

The primary utility of (1R,2S)-(-)-**2-Amino-1,2-diphenylethanol** stems from its rigid chiral scaffold, making it a powerful tool in asymmetric synthesis.

### Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. (1R,2S)-(-)-**2-Amino-1,2-diphenylethanol** is frequently used to form chiral oxazolidinones, which can then direct stereoselective alkylation or aldol reactions.[\[11\]](#)

Below is a diagram illustrating the general workflow of using this compound as a chiral auxiliary.



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General workflow for using (1R,2S)-(-)-2-Amino-1,2-diphenylethanol as a chiral auxiliary.

## Precursor to Chiral Ligands and Catalysts

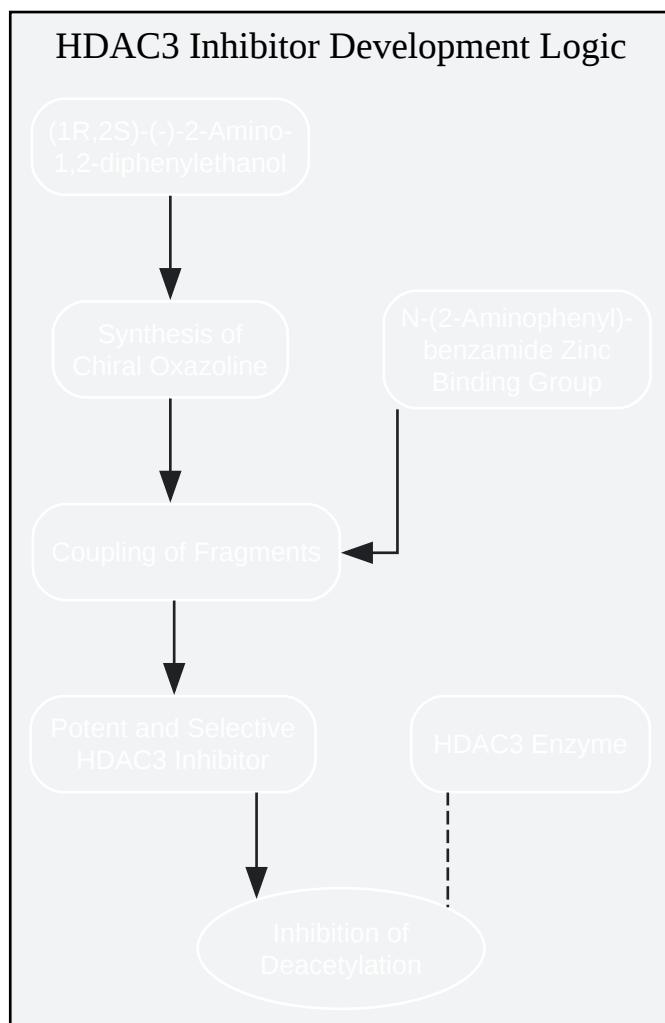
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used to synthesize chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically pure product.

## Biological Activity and Drug Discovery

While primarily used as a synthetic tool, the structural motif of **2-amino-1,2-diphenylethanol** has been explored for its biological activity.

- NMDA Receptor Affinity: Derivatives of 1,2-diphenylethylamine have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, an important target in neuroscience. [12] However, specific binding data for **(1R,2S)-(-)-2-Amino-1,2-diphenylethanol** itself is not extensively reported.
- HDAC3 Inhibitor Scaffolding: More significantly, derivatives of **2-amino-1,2-diphenylethanol** have been used to create potent and selective inhibitors of Histone Deacetylase 3 (HDAC3). [13] HDACs are key epigenetic regulators and are important targets in cancer therapy. The chiral oxazoline cap, derived from the amino alcohol, plays a crucial role in the inhibitor's potency and selectivity.[13]

The logical relationship for the development of these HDAC3 inhibitors is shown below.



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Logic diagram for the development of HDAC3 inhibitors using a chiral oxazoline cap.

## Safety and Handling

**(1R,2S)-(-)-2-Amino-1,2-diphenylethanol** is considered hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[\[2\]](#)

- Storage: Store at room temperature in a dry, well-sealed container.

## Conclusion

**(1R,2S)-(-)-2-Amino-1,2-diphenylethanol** is a cornerstone chiral building block for modern asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its properties and handling is paramount for its safe and effective use in research and development.

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